2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Description
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a synthetic organic compound featuring a pyrazole ring fused with a piperidine moiety and an ethanol side chain, stabilized as a dihydrochloride salt. The dihydrochloride formulation enhances its aqueous solubility, a critical property for pharmaceutical applications.
Properties
IUPAC Name |
2-(3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c14-6-3-9-7-10(13-12-9)8-1-4-11-5-2-8;;/h7-8,11,14H,1-6H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVDXCZLULLEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=C2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction
The pyrazole ring is typically synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or equivalents. For example, 5-amino-3-methylpyrazole derivatives are prepared by reacting hydrazine with suitable precursors, followed by functional group transformations to install the ethanol side chain.
Functionalization of the Ethanol Side Chain
The ethanol moiety at the 3-position is introduced either by direct substitution or by reduction of precursor aldehyde or ketone functionalities. Protection and deprotection strategies are often employed to prevent side reactions during hydrogenation or other reduction steps.
Salt Formation: Dihydrochloride Preparation
The final compound is converted into its dihydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate mixtures). This step often occurs in situ during or after the final purification stage to enhance compound stability and crystallinity.
Representative Synthetic Procedure (Summary)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrazole intermediate | Condensation of hydrazine with β-dicarbonyl | Pyrazole core |
| 2 | Introduction of piperidin-4-yl substituent | Reaction with azacycloalkanone + butyllithium | Benzylic alcohol intermediate |
| 3 | Reduction and deprotection | Hydrogenation with Pd/C catalyst, H2 (3-7 bar) | Piperidinyl pyrazole derivative |
| 4 | Ethanol side chain functionalization | Substitution or reduction steps | Hydroxyethyl pyrazole derivative |
| 5 | Salt formation | Treatment with HCl in polar solvent | Dihydrochloride salt |
Catalysts, Solvents, and Conditions
- Catalysts: Palladium on carbon (Pd/C) or palladium hydroxide for hydrogenation steps.
- Solvents: Polar solvents such as methanol, ethanol, isopropanol, ethyl acetate, tetrahydrofuran, or mixtures thereof.
- Hydrogen Pressure: Typically between 1 and 10 bar, preferably 3 to 7 bar during hydrogenation.
- Acid for Salt Formation: Inorganic acids like hydrochloric acid are used to generate the dihydrochloride salt.
Research Findings and Optimization Notes
- The synthesis benefits from minimizing protection/deprotection steps to improve industrial scalability.
- Hydrogenation conditions must be carefully controlled to avoid over-reduction or deprotection of sensitive groups.
- The choice of solvent and acid in the salt formation step influences the purity and crystallinity of the final dihydrochloride salt.
- Purification often involves extraction with ethyl acetate/heptane mixtures and washing to remove impurities such as residual resorcinol.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Range/Type | Notes |
|---|---|---|
| Hydrogenation Catalyst | Pd/C, Pd hydroxide | Efficient reduction and deprotection |
| Hydrogen Pressure | 3–7 bar | Optimal for selective reduction |
| Solvent | Methanol, ethanol, ethyl acetate | Polar solvents facilitate reaction |
| Acid for Salt Formation | HCl (aqueous or alcoholic solution) | Produces stable dihydrochloride salt |
| Protection Strategy | Minimized to improve scalability | Avoids multiple protection/deprotection |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole ring and ethanol group participate in nucleophilic substitution reactions. For example:
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Esterification : The ethanol moiety reacts with acetyl chloride in the presence of pyridine to form ethyl ester derivatives. This reaction proceeds under mild conditions (0–25°C) with yields of 75–85% .
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Alkylation : The secondary amine in the piperidine ring undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic aqueous conditions, yielding tertiary amines .
Table 1: Representative Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Esterification | Acetyl chloride, pyridine, 25°C, 12 h | Ethyl acetate derivative | 82 | |
| Piperidine alkylation | Methyl iodide, NaOH, H₂O, reflux, 6 h | N-Methylpiperidine analog | 78 |
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
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Pyrazolo-Piperidine Derivatives : Under acidic conditions (H₂SO₄, 80°C), intramolecular cyclization forms tricyclic structures via dehydration .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(OAc)₂, K₂CO₃, THF/H₂O) introduces aryl groups at the pyrazole C-3 position, enabling diversity-oriented synthesis .
Key Example :
Reaction with 4-methoxyphenylboronic acid produces a biaryl derivative with 89% yield, confirmed by HRMS and NMR .
Acid-Base Reactivity
The dihydrochloride salt undergoes neutralization and salt-exchange reactions:
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Deprotonation : Treatment with NaOH (1M) releases the free base, which precipitates and is isolable .
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Counterion Exchange : Reacting with NaPF₆ in ethanol replaces chloride with hexafluorophosphate, enhancing lipophilicity for biological assays .
Oxidation and Reduction
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Oxidation : The ethanol side chain oxidizes to a ketone using pyridinium chlorochromate (PCC) in dichloromethane, yielding a carbonyl derivative (72% yield) .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a pyrazoline, altering electronic properties .
Table 2: Oxidation/Reduction Outcomes
| Process | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | PCC, CH₂Cl₂, 25°C, 4 h | Pyrazole-3-yl ketone | 72 | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 4,5-Dihydropyrazole analog | 65 |
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions:
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With Alkynes : Rhodium-catalyzed reactions with terminal alkynes (e.g., phenylacetylene) yield pentasubstituted pyrazoles via alkyne insertion .
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With Diazonium Salts : Forms triazole hybrids under Cu(I) catalysis, useful in medicinal chemistry .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₀H₁₉Cl₂N₃O
- CAS Number : 1452523-27-1
- Molecular Weight : 236.19 g/mol
- Structure : The compound features a piperidine ring attached to a pyrazole moiety, which is characteristic of many bioactive compounds.
Medicinal Chemistry Applications
- Antitumor Activity : Research has indicated that derivatives of pyrazole compounds, including 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, exhibit significant antitumor properties. A study demonstrated its potential against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. In vitro studies have reported its efficacy against several pathogenic strains, making it a candidate for further development into antimicrobial agents .
- Neurological Applications : Given its structural characteristics, this compound may influence neurotransmitter systems. Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against pathogenic bacteria | |
| Neuroprotective | Potential benefits in neurodegenerative conditions |
Case Studies
-
Case Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays.
- Findings : Significant dose-dependent cytotoxicity was observed, with IC50 values indicating high potency against specific cancer types.
-
Case Study on Antimicrobial Efficacy :
- Objective : To test the antimicrobial properties against common bacterial strains.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Piperidine vs. Piperazine Core
- Target Compound : The piperidine ring (6-membered, one nitrogen) may confer distinct binding affinities compared to piperazine (6-membered, two nitrogens) in Hydroxyzine and Decloxizine. Piperidine’s reduced basicity could influence receptor interactions .
- Hydroxyzine/Decloxizine : Piperazine derivatives often exhibit stronger H1 antagonism due to enhanced hydrogen bonding with histamine receptors .
Heterocyclic Variations
- Pyrazole vs. Triazole: The pyrazole ring in the target compound is a 5-membered diene with two adjacent nitrogen atoms, whereas triazole (as in ) contains three nitrogen atoms.
Substituent Effects
- Ethanol Side Chain: Present in all compounds, this group improves water solubility. However, Hydroxyzine’s additional 4-chlorophenyl group enhances lipophilicity, extending its half-life compared to the target compound .
- Thiol Group () : Introduces redox reactivity, which may limit shelf life but enable disulfide bond formation in drug-target interactions .
Pharmacological and Physicochemical Properties
Solubility and Stability
- Dihydrochloride Salts : All compounds exhibit high aqueous solubility due to protonation of amine groups. Hydroxyzine dihydrochloride’s log P (~2.5) suggests moderate membrane permeability, while the target compound’s pyrazole moiety may reduce lipophilicity .
- Stability : Piperidine-based compounds (e.g., ) are generally stable under physiological pH, whereas thiol-containing analogs () require antioxidant stabilization .
Analytical Methods
Biological Activity
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a chemical compound belonging to the pyrazole derivatives class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including enzyme inhibition, receptor modulation, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical formula: and is characterized by a piperidine ring and a pyrazole moiety, which are known for their biological significance. Its dihydrochloride form enhances solubility and stability, making it suitable for various applications in biological research and drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, leading to various pharmacological effects. Understanding these mechanisms is crucial for exploring its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial activity. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties .
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | <125 µg/mL |
| Compound B | Pseudomonas aeruginosa | 150 µg/mL |
| This compound | TBD | TBD |
Anti-Cancer Activity
The pyrazole scaffold has been associated with anti-cancer properties. Several studies have explored the efficacy of pyrazole derivatives against various cancer cell lines, demonstrating their potential as anticancer agents . The specific activity of this compound in this context remains to be fully elucidated but is an area of ongoing research.
Case Studies
- In Vitro Studies : A study investigating the cytotoxic effects of pyrazole derivatives on cancer cells revealed that certain compounds exhibited significant growth inhibition at low concentrations. While specific data on this compound were not provided, the results highlight the potential for further investigation into its anti-cancer properties .
- Pharmacokinetic Studies : Research on related compounds has shown variable pharmacokinetic profiles depending on administration routes and metabolic pathways. These findings suggest that optimizing delivery methods could enhance the efficacy of this compound in therapeutic applications .
Q & A
Basic: What are the established synthetic routes for 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via Mannich reactions, which are effective for introducing amine groups into heterocyclic frameworks. For example, a pyrazole-piperidine intermediate may undergo Mannich-type alkylation using formaldehyde and HCl, followed by ethanol substitution. Key parameters include:
- Temperature: Reactions typically proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Purification: Recrystallization from ethanol-DMF mixtures (1:1) improves purity .
Yield optimization requires monitoring pH (acidic conditions stabilize intermediates) and stoichiometric ratios of amine donors .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- HPLC: Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for baseline separation of dihydrochloride salts from byproducts .
- NMR: ¹H NMR in DMSO-d₆ resolves ethanol and piperidinyl proton signals; ¹³C NMR confirms substitution patterns on the pyrazole ring .
- Mass Spectrometry: ESI-MS in positive ion mode verifies molecular weight (expected [M+H]⁺ ~273.24) and detects chloride adducts .
Advanced: How can computational methods optimize reaction pathways for novel derivatives of this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity for pyrazole functionalization. For example:
- Reaction Path Search: Use software like GRRM to identify low-energy pathways for ethanol substitution or piperidine ring modifications .
- Solvent Effects: COSMO-RS simulations model solvent interactions to prioritize solvents (e.g., ethanol vs. acetonitrile) that stabilize intermediates .
Experimental validation involves parallel synthesis under predicted conditions, with feedback loops refining computational models .
Advanced: How should researchers address contradictions in solubility or stability data across studies?
Methodological Answer:
- Controlled Replication: Standardize solvent systems (e.g., aqueous HCl at pH 2–3 for dihydrochloride solubility tests) and storage conditions (desiccated, −20°C) .
- Data Triangulation: Cross-reference XRD (for crystal structure stability) with TGA-DSC to correlate thermal decomposition with hygroscopicity .
- Error Analysis: Use HPLC-MS to detect hydrolysis byproducts (e.g., free ethanol or piperidine) that may skew solubility measurements .
Advanced: What strategies mitigate challenges in regioselective functionalization of the pyrazole ring?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing substituents (e.g., chloro) at position 5 of the pyrazole to direct electrophilic attacks to position 3 .
- Catalysis: Pd-mediated C–H activation enables selective coupling at the pyrazole’s 3-position; ligand screening (e.g., XPhos) improves turnover .
- Protection-Deprotection: Temporarily protect the ethanol group with tert-butyldimethylsilyl ether to prevent side reactions during piperidine alkylation .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility: ≥10 mg/mL in PBS (pH 7.4) due to dihydrochloride salt formation; sonication (30 min, 37°C) enhances dissolution .
- Stability: Hydrolytically stable for 24 hours at 25°C in pH 4–6 buffers; degradation accelerates above pH 7 (monitor via UV-Vis at 280 nm) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied piperidine substituents (e.g., methyl, fluoro) to assess steric/electronic effects on target binding .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding via ethanol hydroxyl) .
- In Vitro Assays: Pair cytotoxicity screens (MTT assay) with SPR to correlate structural changes with binding affinity and selectivity .
Advanced: What experimental and computational approaches resolve ambiguous stereochemistry in derivatives?
Methodological Answer:
- Chiral HPLC: Use Chiralpak IA columns with hexane-isopropanol gradients to separate enantiomers of substituted piperidine derivatives .
- VCD Spectroscopy: Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra to assign absolute configurations .
- X-ray Crystallography: Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to resolve racemic mixtures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
